bergenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXCIXBAKGUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859392 | |
| Record name | 3,4,8,10-Tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydropyrano[3,2-c][2]benzopyran-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Ethnobotanical Significance of Bergenin
Plant Species Distribution and Botanical Sources
Bergenin (B1666849) is distributed across at least 112 plant species belonging to 34 families. nih.gov
Genera and Families Rich in this compound Content
Several plant genera are known for their significant this compound content. The most prominent among these is the genus Bergenia (family Saxifragaceae), from which the compound derives its name. nih.govmdpi.com Species such as Bergenia crassifolia, Bergenia ligulata, Bergenia ciliata, and Bergenia stracheyi are well-documented sources of this compound. mdpi.comresearchgate.net
The genus Mallotus (family Euphorbiaceae) is another significant source, with this compound being isolated from species like Mallotus philippensis and Mallotus japonicus. mdpi.comvjs.ac.vn In the family Caesalpiniaceae, the genus Caesalpinia is a known source, with Caesalpinia digyna containing this compound in its roots. nih.govjmp.ir
Other plants containing this compound include Ardisia japonica (Myrsinaceae) and Sacoglottis gabonensis (Humiriaceae). nih.govresearchgate.net
| Genus | Family | Notable Species |
|---|---|---|
| Bergenia | Saxifragaceae | B. crassifolia, B. ligulata, B. ciliata, B. stracheyi |
| Mallotus | Euphorbiaceae | M. philippensis, M. japonicus |
| Caesalpinia | Caesalpiniaceae | C. digyna |
| Ardisia | Myrsinaceae | A. japonica |
| Sacoglottis | Humiriaceae | S. gabonensis |
Geographical Distribution of this compound-Containing Plants
Plants rich in this compound are found across various parts of the world, with a significant concentration in Asia. The genus Bergenia is native to Central Asia, encompassing regions from Afghanistan to China and the Himalayas. wikipedia.org Bergenia ligulata is found in the Himalayan region, including India and Nepal, while Bergenia crassifolia is native to Northeastern Asia. nih.govnarayaninaturals.com
Mallotus species are distributed throughout tropical and subtropical regions. researchgate.net Caesalpinia species are also found in tropical and subtropical areas. wikipedia.org Ardisia japonica is native to East Asia, while Sacoglottis gabonensis is found in the Amazon region. nih.govresearchgate.netresearchgate.net
Tissue-Specific Accumulation of this compound within Plant Structures
The concentration of this compound varies within different parts of the plants. In the Bergenia species, the rhizomes and roots are the primary sites of this compound accumulation. nih.govnih.gov For instance, in Bergenia ciliata, the roots have been found to contain a substantial amount of this compound. researchgate.net The leaves of some Bergenia species, such as B. crassifolia and B. x ornata, have also been shown to have high this compound content. researchgate.net
In Mallotus philippensis, this compound is found in both the roots and stem bark, with the roots generally showing a higher concentration. akjournals.com The roots of Caesalpinia digyna are also a known source of this compound. jmp.ir this compound has been extracted from various plant parts including the rhizome, roots, leaves, stem, and bark. mdpi.com
| Plant Species | Plant Part with High this compound Accumulation |
|---|---|
| Bergenia spp. | Rhizomes, Roots, Leaves |
| Mallotus philippensis | Roots, Stem Bark |
| Caesalpinia digyna | Roots |
Traditional Uses and Ethnobotanical Research Context
Documented Applications in Traditional Medicine Systems
Plants containing this compound have a long history of use in various traditional medicine systems, most notably in Ayurveda and Traditional Chinese Medicine. mdpi.com The rhizomes of Bergenia species, commonly known as "Pashanbheda" in Ayurveda (meaning "stone breaker"), have been used for centuries to treat kidney and bladder stones. nih.govresearchgate.net
In Ayurvedic and Unani systems, Bergenia rhizomes and roots are also used for a wide range of ailments including fever, cough, diarrhea, piles, and pulmonary infections. ijah.injddtonline.info The paste of the rhizome is traditionally applied to wounds and burns for healing. nih.gov In Russian traditional medicine, the leaves of Bergenia crassifolia are used to make a health drink. nih.gov
Mallotus species have been used in traditional medicine in Vietnam and other Southeast Asian countries to treat gastrointestinal disorders, hepatic diseases, and fever. ucl.ac.be The roots of Caesalpinia digyna have traditional applications that are supported by the antioxidant properties of their extracts and the presence of this compound. mdpi.comnih.gov
Correlation between Traditional Uses and Contemporary Research Avenues
Modern scientific research has begun to validate many of the traditional uses of this compound-containing plants. The traditional use of Bergenia as a "stone breaker" for kidney stones is supported by studies investigating its anti-urolithiatic properties. nih.gov Similarly, its traditional application for inflammatory conditions aligns with research demonstrating the anti-inflammatory activity of this compound. nih.govnih.gov
The documented use of Bergenia for wound healing is being explored through in vivo studies, which have shown that extracts of Bergenia ciliata and isolated this compound can promote wound closure. researchgate.net The traditional use of Bergenia for liver ailments is mirrored in research showing the hepatoprotective effects of this compound. nih.govnih.gov Furthermore, the use of Bergenia in treating coughs is consistent with findings on its antitussive properties. nih.gov The cardioprotective effects of this compound are also an area of active research, reflecting the traditional use of Bergenia for heart conditions. mdpi.com
The antioxidant activity of this compound provides a scientific basis for the traditional use of plants like Caesalpinia digyna in various remedies. mdpi.comnih.govresearchgate.net The broad spectrum of pharmacological activities attributed to this compound, including antiviral and antibacterial effects, corresponds to the wide array of infectious conditions treated with these plants in traditional medicine. nih.govnih.gov
Biosynthetic Pathways of Bergenin
Precursor Compounds and Metabolic Origins
The journey to bergenin (B1666849) begins with fundamental molecules derived from central metabolism, which are channeled into the shikimate pathway to produce the aromatic core of the molecule.
Gallic acid serves as the primary substrate and the foundational aromatic precursor for the biosynthesis of this compound. nih.govnih.gov This trihydroxybenzoic acid provides the essential C6-C1 backbone that, after modification, forms the aglycone part of the this compound molecule. The synthesis of gallic acid itself is intrinsically linked to the shikimate pathway. nih.gov Research confirms that gallic acid is a key intermediate, and its availability is a critical factor in the production of this compound and other related secondary metabolites in plants. nih.gov
The shikimate pathway is a central metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids and other phenolic compounds. nih.govelsevierpure.com The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose-4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov This initial reaction yields 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.gov
Subsequently, DAHP is converted to 3-dehydroquinic acid. nih.govfrontiersin.org The dehydration of 3-dehydroquinic acid leads to the formation of 3-dehydroshikimic acid, which is a key branch point. nih.govnih.gov Through a process involving oxidation and enolization, 3-dehydroshikimic acid is converted into gallic acid, the direct precursor for this compound. nih.gov
Enzymatic Steps and Key Biocatalysts
The transformation of gallic acid into this compound is orchestrated by a series of specific enzymes that catalyze methylation and glycosylation steps with high precision.
Shikimate dehydrogenase (SDH) is a pivotal enzyme in the shikimate pathway. nih.gov It primarily catalyzes the conversion of 3-dehydroshikimate to shikimate. nih.gov However, studies have revealed a broader role for SDH in the biosynthesis of gallic acid. Specifically, a shikimate dehydrogenase identified as BpSDH2 from Bergenia purpurascens has been shown to catalyze a two-step dehydrogenation process, converting shikimic acid into gallic acid. nih.govfrontiersin.orgresearchgate.net This enzymatic activity directly channels intermediates from the shikimate pathway towards the formation of the gallic acid required for this compound synthesis. nih.gov
Following the synthesis of gallic acid, the next crucial step is the methylation of one of its hydroxyl groups. This reaction is carried out by a specific O-methyltransferase (OMT). nih.govnih.gov In the biosynthesis of this compound, OMTs catalyze the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the 4-hydroxyl group of gallic acid. nih.govresearchgate.net This results in the formation of 4-O-methyl gallic acid, the direct aglycone precursor of this compound. nih.govfrontiersin.org Specific OMTs, such as BpOMT1 and AjOMT1 from Bergenia purpurascens and Ardisia japonica respectively, have been identified and functionally characterized as being responsible for this precise methylation step. nih.govresearchgate.net
The final and defining step in this compound biosynthesis is the attachment of a glucose moiety to the 4-O-methyl gallic acid backbone via a carbon-carbon bond, a process known as C-glycosylation. nih.gov This reaction is catalyzed by a C-glycosyltransferase (CGT). nih.govresearchgate.net Unlike O-glycosylation, the resulting C-C bond is highly stable and resistant to acid and enzymatic hydrolysis. frontiersin.org
A novel CGT, AjCGT1, has been identified in Ardisia japonica. nih.govfrontiersin.org This enzyme specifically transfers a glucose moiety from UDP-glucose to the C-2 position of 4-O-methyl gallic acid, forming an intermediate called 2-Glucosyl-4-O-methyl gallic acid. nih.govresearchgate.net This intermediate then undergoes an intramolecular dehydration and ring-closure reaction, which can occur under acidic conditions or be catalyzed by a dehydratase, to form the final lactone ring structure of this compound. nih.govfrontiersin.org
Table of Key Biosynthetic Steps and Enzymes
| Step | Precursor(s) | Enzyme | Product |
| Gallic Acid Synthesis | Shikimic Acid | Shikimate Dehydrogenase (SDH) | Gallic Acid |
| Methylation | Gallic Acid, S-adenosyl-L-methionine (SAM) | O-Methyltransferase (OMT) | 4-O-Methyl Gallic Acid |
| C-Glycosylation | 4-O-Methyl Gallic Acid, UDP-Glucose | C-Glycosyltransferase (CGT) | 2-Glucosyl-4-O-methyl gallic acid |
| Ring Closure | 2-Glucosyl-4-O-methyl gallic acid | Dehydratase / Acidic conditions | This compound |
Dehydratase-Catalyzed Ring Closure
The culmination of the this compound biosynthetic pathway is a ring-closure reaction that forms the characteristic lactone structure. This final step involves an intramolecular esterification between the carboxyl group of the 4-O-methyl gallic acid moiety and a hydroxyl group of the glucose unit. This reaction is a dehydration event, and evidence suggests it can proceed under acidic conditions or is facilitated by the action of plant dehydratases. nih.govfrontiersin.org
While the spontaneous cyclization of the precursor, 2-Glucosyl-4-O-methyl gallic acid, can occur in an acidic environment, the involvement of a specific dehydratase enzyme is proposed to ensure efficiency and specificity within the plant cell. nih.gov In vitro assays have shown that the C-glycosylated intermediate can be converted to this compound, and this conversion is thought to be catalyzed by a dehydratase in vivo. nih.gov However, as of early 2024, a specific dehydratase enzyme dedicated to this compound biosynthesis has not been isolated or fully characterized. The cyclization mechanism in this compound synthesis is distinct from that of many flavonoid and xanthone (B1684191) C-glycosides, where the sugar moiety itself does not participate in the ring closure of the aglycone skeleton. frontiersin.org
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of this compound is under tight genetic control, with specific genes encoding the enzymes that catalyze each step of the pathway. The regulation of these genes dictates the rate and accumulation of this compound in producing organisms.
Recent research has led to the identification and functional characterization of several key genes involved in this compound biosynthesis from medicinal plants such as Bergenia purpurascens and Ardisia japonica. nih.govnih.gov These genes encode the enzymes responsible for the conversion of precursors into the final this compound molecule.
A crucial enzyme in the initial stages is shikimate dehydrogenase (SDH), which is involved in the production of gallic acid, the foundational molecule for this compound. A specific SDH, BpSDH2 from B. purpurascens, has been shown to catalyze the dehydrogenation of shikimic acid to yield gallic acid. nih.gov
Following the formation of gallic acid, O-methyltransferases (OMTs) play a pivotal role. BpOMT1 from B. purpurascens and AjOMT1 from A. japonica have been identified as facilitating the methylation at the 4-OH position of gallic acid to produce 4-O-methyl gallic acid. nih.gov Further studies have also characterized AjOMT2 and AjOMT3 from A. japonica as highly regioselective 4-OMTs. nih.gov
The subsequent step is the C-glycosylation of 4-O-methyl gallic acid, a reaction catalyzed by C-glycosyltransferases (CGTs). A novel CGT, AjCGT1 from A. japonica, has been functionally characterized to transfer a glucose moiety to the C-2 position of 4-O-methyl gallic acid, forming 2-Glucosyl-4-O-methyl gallic acid. nih.gov Additionally, AjCGT2 from the same plant has been identified as another key 2-C-glycosyltransferase in this pathway. nih.gov
| Gene | Source Organism | Enzyme | Function in this compound Biosynthesis |
|---|---|---|---|
| BpSDH2 | Bergenia purpurascens | Shikimate Dehydrogenase | Catalyzes the formation of gallic acid from shikimic acid. nih.gov |
| BpOMT1 | Bergenia purpurascens | O-methyltransferase | Catalyzes the methylation of gallic acid to 4-O-methyl gallic acid. nih.gov |
| AjOMT1 | Ardisia japonica | O-methyltransferase | Catalyzes the methylation of gallic acid to 4-O-methyl gallic acid. nih.gov |
| AjCGT1 | Ardisia japonica | C-glycosyltransferase | Catalyzes the C-glycosylation of 4-O-methyl gallic acid to form 2-Glucosyl-4-O-methyl gallic acid. nih.gov |
| AjCGT2 | Ardisia japonica | C-glycosyltransferase | Catalyzes the C-glycosylation of gallic acid and 4-O-methyl gallic acid. nih.gov |
| AjOMT2 | Ardisia japonica | O-methyltransferase | Exhibits 4-O-methylation activity towards gallic acid and northis compound. nih.gov |
| AjOMT3 | Ardisia japonica | O-methyltransferase | Exhibits 4-O-methylation activity towards gallic acid and northis compound. nih.gov |
The expression of this compound biosynthetic genes is a regulated process, influencing the levels of this compound in different plant tissues and developmental stages. Transcriptomic analyses have revealed that the expression levels of some of the identified OMT and CGT genes in A. japonica are positively correlated with the accumulation of this compound, suggesting a coordinated regulation of the pathway. researchgate.net The highest content of this compound is found in the leaves of A. japonica, which correlates with the expression patterns of the biosynthetic genes. nih.gov
The shikimate pathway, which provides the precursor gallic acid, is known to be regulated primarily at the transcriptional level in plants. nih.gov The expression of genes in this pathway can be influenced by various developmental and environmental cues. nih.gov This suggests that the flux of metabolites into the this compound pathway is likely controlled by the transcriptional regulation of early pathway genes like SDH.
Furthermore, the activity of the enzymes themselves can be subject to regulation. While specific post-translational regulatory mechanisms for this compound biosynthetic enzymes have not been extensively detailed, it is a common feature in plant secondary metabolism for enzyme activity to be modulated by feedback inhibition or allosteric regulation.
De Novo Synthesis Strategies via Synthetic Biology Approaches
The elucidation of the this compound biosynthetic pathway has paved the way for its production using synthetic biology and metabolic engineering approaches. The reconstruction of the entire pathway in a microbial host offers a promising alternative to the extraction from plant sources, which can be limited by low abundance and variability. nih.gov
Researchers have successfully engineered Escherichia coli for the de novo biosynthesis of 4-O-methyl gallic acid 2-C-β-D-glycoside, the direct precursor of this compound. nih.gov This was achieved by assembling multiple gene modules within the microbial chassis. A "GA-producing module" was constructed to synthesize gallic acid from glucose. This was combined with an "OMT-CGT module" containing the identified genes from A. japonica (AjOMT2 and AjCGT1) to convert gallic acid into the this compound precursor. nih.gov
The engineered E. coli strains were able to produce the precursor, which can then be conveniently converted to this compound through an in situ acid treatment that facilitates the final lactonization step. nih.gov Through further metabolic engineering and optimization of fermentation conditions, a significant titer of 1.41 g/L of the this compound precursor was achieved in a 3-L bioreactor. nih.gov This work demonstrates the feasibility of a sustainable and scalable production platform for this compound, alleviating the reliance on natural plant resources. nih.gov
| Metabolic Engineering Strategy | Key Components | Host Organism | Outcome |
|---|---|---|---|
| De novo biosynthesis of this compound precursor | - GA-producing module
| Escherichia coli | Production of 4-O-methyl gallic acid 2-C-β-D-glycoside, which is converted to this compound by acid treatment. nih.gov |
Isolation and Extraction Methodologies for Bergenin
Conventional Extraction Techniques
Conventional methods for extracting bergenin (B1666849) from plant matrices have historically relied on the principles of solvent extraction, leveraging the solubility of the compound in various organic solvents. These methods, while often time-consuming, remain widely used due to their simplicity and scalability.
Maceration and Soxhlet Extraction
Maceration is a straightforward and commonly employed technique for this compound extraction. It involves soaking the powdered plant material, typically the rhizomes of Bergenia species, in a selected solvent for an extended period, often with occasional agitation. nih.govhrpub.org For instance, powdered rhizomes of Bergenia ciliata have been subjected to successive maceration with methanol (B129727) to yield a crude extract containing this compound. innpharmacotherapy.com In one study, 2.5 kg of powdered B. ciliata rhizome yielded 417 g of crude methanol extract using sonication-aided maceration, resulting in a 16.68% extract recovery. mdpi.com
Soxhlet extraction is another classical and exhaustive extraction method used for this compound. This continuous extraction process allows for the repeated washing of the plant material with a fresh portion of the solvent, which enhances extraction efficiency. While effective, this method requires smaller volumes of solvent compared to simple maceration but can be lengthy and may expose the compound to prolonged heat, potentially leading to degradation of thermolabile compounds. hrpub.orgresearchgate.net
Solvent Selection and Optimization for this compound Yield
The choice of solvent is a critical parameter that significantly influences the yield and purity of the extracted this compound. Due to its polyphenolic nature, this compound exhibits good solubility in polar solvents. innpharmacotherapy.com
Methanol is one of the most frequently and effectively used solvents for this compound extraction through both maceration and Soxhlet methods. hrpub.org Studies have shown that methanol extracts from Bergenia ciliata rhizomes contain a high concentration of this compound, reaching up to 19.4%. koreascience.kr Ethanol (B145695), often in aqueous solutions, is also a common choice. For example, reflux extraction using a 60% ethanol solution has been employed to extract this compound from Cissus pteroclada hayata. google.com Water, being a highly polar and environmentally benign solvent, has also been utilized, particularly taking advantage of this compound's solubility in aqueous solutions. innpharmacotherapy.com
Optimization of extraction parameters such as solvent-to-solid ratio, temperature, and extraction time is crucial for maximizing the yield. For instance, in a reflux extraction protocol, a mass-to-volume ratio of 1:10 (plant powder to 60% ethanol) was used, with the extraction performed three times for two hours each. google.com The yield of this compound can vary depending on the plant part and the extraction method. For example, a study on Peltophorum dubium roots reported a this compound yield of 3.62% from a chloroform-soluble fraction of a methanol extract obtained through conventional chromatographic procedures. nih.gov Another study reported a 0.5% w/w recovery of this compound from the dry rhizome powder of B. ciliata. mdpi.com
| Plant Source | Extraction Method | Solvent(s) | Key Parameters | This compound Yield |
| Bergenia ciliata (rhizomes) | Sonication-aided Maceration | Methanol | - | 0.5% w/w of dry rhizome |
| Peltophorum dubium (roots) | Maceration & Partition | Methanol, Hexane, Chloroform (B151607) | 48h maceration | 3.62% (from CHCl3 fraction) |
| Cissus pteroclada hayata | Reflux Extraction | 60% Ethanol | Solid:Liquid ratio 1:10, 3x for 2h | Not specified in abstract |
| Bergenia ciliata (rhizomes) | Maceration | Methanol | - | 19.4% (in methanol extract) |
Advanced Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced extraction technologies have been explored for this compound isolation. These modern techniques often offer higher efficiency, reduced environmental impact, and faster processing times. nih.gov
Ultrasound-Assisted Extraction
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the release of intracellular compounds like this compound into the solvent. extractionmagazine.com This technique significantly reduces extraction time and can improve yield. conicet.gov.ar
The efficiency of UAE is influenced by several parameters, including ultrasonic power, extraction time, solvent concentration, and the solvent-to-sample ratio. nih.govnih.gov For the extraction of compounds from Bergenia emeiensis rhizomes, optimal conditions were determined to be an ultrasonic power of 210 W, 75% ethanol as the solvent, an extraction time of 40 minutes, and a solvent-to-sample ratio of 25 mL/g. nih.govnih.gov While this study focused on triterpenes, the principles of optimizing UAE parameters are directly applicable to this compound extraction. The mechanical effects of ultrasound facilitate greater penetration of the solvent into the plant matrix, leading to a more efficient extraction process compared to traditional methods. mdpi.com
Other Modern Extraction Methods
Besides UAE, other innovative techniques have been successfully applied to the extraction of this compound and other bioactive compounds.
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure, thereby releasing the target compounds. MAE is known for its speed, efficiency, and reduced solvent consumption. nih.govmdpi.com A study on Peltophorum dubium found that MAE was more efficient than conventional methods, yielding 0.45% this compound compared to 0.0839% from conventional extraction. nih.gov The optimization of MAE involves adjusting parameters like temperature, time, and solvent choice. nih.gov
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract specific compounds. SFE is considered a green technology because CO₂ is non-toxic, non-flammable, and easily removed from the final product. mdpi.com While highly selective, SFE with pure CO₂ is more suitable for non-polar compounds; however, the addition of a polar co-solvent (modifier) like ethanol can enhance its ability to extract more polar molecules like this compound. nih.gov
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and mass transfer rate of the analytes while decreasing the viscosity of the solvent, leading to a more efficient and faster extraction. nih.govmdpi.com
| Technology | Principle | Advantages | Key Parameters |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Reduced time, increased yield, lower temperature | Power, frequency, time, temperature, solvent |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and ruptures cells | Very fast, reduced solvent use, higher yield | Power, temperature, time, solvent |
| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO₂) as selective solvents | Green solvent, high selectivity, tunable | Pressure, temperature, co-solvent, flow rate |
| Pressurized Liquid Extraction (PLE) | Solvents used above their boiling points under pressure | Fast, efficient, less solvent than Soxhlet | Temperature, pressure, solvent, time |
Chromatographic Separation and Purification Strategies
Following initial extraction, the crude extract contains a complex mixture of compounds, necessitating further separation and purification steps to isolate this compound. Chromatography is the cornerstone of this purification process.
Column Chromatography (CC) is a fundamental and widely used technique for the purification of this compound. youtube.com The crude extract is loaded onto a column packed with a stationary phase, and a solvent or a mixture of solvents (mobile phase) is passed through it. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. youtube.com
Stationary Phases: Silica (B1680970) gel is a very common stationary phase for this compound purification. innpharmacotherapy.comnih.gov Sephadex LH-20, a size-exclusion chromatography resin, is also frequently used, often as a subsequent step after initial silica gel chromatography, to remove smaller impurities. innpharmacotherapy.comresearchgate.net Macroporous resins (e.g., D101, AB-8) are also employed, particularly for initial cleanup and enrichment of this compound from large volumes of crude extract. google.comnih.gov
Mobile Phases: A gradient of solvents with increasing polarity is typically used. For silica gel columns, elution often starts with a non-polar solvent and gradually incorporates more polar solvents. For example, a gradient of petroleum ether/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol has been used to successfully isolate this compound. innpharmacotherapy.comnih.gov A specific mobile phase for thin-layer chromatography, which often guides column chromatography conditions, was reported as ethyl acetate:acetic acid:formic acid:water (8:0.9:0.9:2). innpharmacotherapy.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the quantification and purification (preparative HPLC) of this compound. koreascience.krstmjournals.in Reverse-phase (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase. koreascience.kr A typical isocratic solvent system for analyzing this compound consists of water, methanol, and acetic acid (e.g., 62.5:37:0.5 v/v/v). koreascience.kr
High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has gained attention as a green and efficient method for separating natural products. globalresearchonline.netnih.gov In HSCCC, separation is achieved by partitioning solutes between two immiscible liquid phases, one stationary and one mobile, within a coil that is subjected to a strong centrifugal force. pan.olsztyn.plresearchgate.net This method avoids the irreversible adsorption issues that can occur with solid stationary phases, leading to high sample recovery. It is particularly well-suited for separating polar compounds and has been applied to the isolation of various phytochemicals. globalresearchonline.netnih.gov
Column Chromatography Techniques (e.g., Silica Gel, Sephadex LH-20)
Column chromatography is a fundamental and widely used method for the purification of this compound from crude plant extracts. This technique relies on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that percolates through it. The selection of the stationary and mobile phases is crucial for effective separation.
Silica Gel Chromatography:
Silica gel is a common and effective stationary phase for the initial purification of this compound. Its polar nature allows for the separation of compounds based on their polarity. In a typical procedure, a crude or partially purified plant extract is loaded onto a silica gel column. The separation is then achieved by eluting the column with a solvent system of increasing polarity.
For instance, in one study, the chloroform-soluble fraction of a methanol extract from Peltophorum dubium roots was subjected to a silica gel 60 column. nih.gov Elution with a solvent mixture of dichloromethane and methanol (CH₂Cl₂:MeOH) in an 8:2 ratio successfully yielded pure this compound. nih.gov This process demonstrates the utility of silica gel in fractionating complex extracts to isolate the target compound.
Sephadex LH-20 Chromatography:
Sephadex LH-20 is another valuable stationary phase used in the purification of natural products like this compound. cytivalifesciences.comprep-hplc.com It is a cross-linked dextran (B179266) gel that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties. cytivalifesciences.comprep-hplc.com This dual nature allows for separation based on molecular size (size-exclusion chromatography) as well as partition chromatography in both aqueous and organic solvents. cytivalifesciences.comnih.gov
Sephadex LH-20 is often employed as a secondary purification step after initial fractionation on silica gel or another medium. researchgate.netscience.gov For example, a multi-step process for isolating a high-purity radical inhibitor involved an initial separation on an MCI GEL® CHP20P column followed by further purification on a Sephadex LH-20 column. researchgate.net This sequential use of different chromatographic media with distinct separation mechanisms is a common strategy to achieve high levels of purity. The choice of eluent is critical; methanol and its combinations with water or other organic solvents like chloroform are frequently used. nih.gov
The following table summarizes typical column chromatography systems used for this compound isolation.
| Stationary Phase | Mobile Phase/Eluent | Source Material Example | Reference |
| Silica Gel 60 | Dichloromethane:Methanol (8:2) | Peltophorum dubium roots | nih.gov |
| Sephadex LH-20 | Methanol | General purification step | nih.govscience.gov |
| Polyamide | Acetonitrile (B52724)/Water | Saxifraga atrata herb | researchgate.net |
| MCI GEL® CHP20P | Not specified | Saxifraga atrata herb | researchgate.net |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds to a very high degree of purity. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities. Reversed-phase (RP-HPLC) is the most common mode used for purifying polar to moderately polar compounds like this compound.
In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. researchgate.nettsijournals.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A simple isocratic system for the determination of this compound used a mobile phase consisting of water, methanol, and acetic acid (62.5:37:0.5 v/v/v). researchgate.net Another method employed a mixture of acetonitrile and water (30:70 v/v) for analysis. tsijournals.com While these are analytical methods, the conditions can be adapted and scaled up for preparative purposes to obtain research-grade this compound. The selection of the mobile phase composition, pH, and flow rate are critical parameters that must be optimized for efficient separation and purification. ingentaconnect.com
The table below outlines examples of HPLC conditions that have been developed for the analysis of this compound, which can inform preparative method development.
| Column Type | Mobile Phase | Detection Wavelength | Reference |
| Agilent Eclipse XDB-C18 | Water:Methanol:Acetic Acid (62.5:37:0.5 v/v/v) | Not specified | researchgate.net |
| Phenomenex Gemini C18 | Acetonitrile:Water (30:70 v/v) | 275 nm | tsijournals.com |
| Reversed-phase C18 | Methanol:Water (20:80, v/v, pH 2.50) | 275 nm | ingentaconnect.com |
Optimization of Isolation Protocols for Research Purity
Achieving research-grade purity (>95-99%) for this compound requires a systematic optimization of the entire isolation protocol, from initial extraction to final purification. The goal is to maximize yield and purity while minimizing time and solvent consumption.
Optimization often involves a multi-step chromatographic approach. A study on the large-scale isolation of this compound from Saxifraga atrata demonstrated an effective strategy. researchgate.net The process began with medium pressure liquid chromatography (MPLC) on a polyamide column, using an acetonitrile-water mobile phase. This initial step enriched the this compound fraction. This enriched fraction was then further purified using MPLC with MCI GEL® CHP20P, a styrene-divinylbenzene resin. After three runs on this second column, the process yielded this compound with a purity exceeding 99%. researchgate.net This highlights the power of combining different stationary phases to exploit varied separation selectivities.
The initial extraction method also plays a crucial role. Studies have compared conventional methods like maceration with modern techniques such as microwave-assisted extraction (MAE) and sonication-aided maceration. nih.govmdpi.com Research on Peltophorum dubium found that MAE was more efficient than conventional maceration, providing a higher yield of this compound (0.45% vs. 0.0839%) in a shorter time with less solvent. nih.gov Optimization of MAE parameters, including solvent choice (e.g., methanol, ethanol:water), temperature, and extraction time, is essential to maximize efficiency. nih.gov
Validation of purity is the final and critical step. Analytical techniques like HPLC and High-Performance Thin-Layer Chromatography (HPTLC) are used to quantify the amount of this compound and confirm the absence of impurities. researchgate.netnih.gov Developing a validated analytical method is essential for standardizing the final product and ensuring it meets the stringent requirements for research applications. researchgate.net For example, an RP-HPLC method was validated for its accuracy and precision, showing a recovery of 99.99-100%, confirming the method's suitability for quality control. researchgate.net
The optimization process can be summarized in the following key stages:
Efficient Extraction: Selecting and optimizing an extraction technique (e.g., MAE, ultrasonication) to maximize the recovery of this compound from the plant matrix. nih.govmdpi.com
Multi-Step Chromatography: Employing a sequence of chromatographic techniques with different selectivities (e.g., Polyamide -> MCI GEL® CHP20P, or Silica Gel -> Sephadex LH-20) to systematically remove impurities. researchgate.net
High-Resolution Polishing: Using a high-resolution technique like preparative HPLC as a final step to achieve the highest possible purity.
Analytical Validation: Quantifying the purity of the final isolate using a validated analytical method such as HPLC or HPTLC to ensure it meets research-grade standards. nih.govresearchgate.net
Chemical Modification and Derivatives of Bergenin
Semi-Synthetic Strategies for Bergenin (B1666849) Derivatives
A variety of semi-synthetic strategies have been employed to create a diverse library of this compound derivatives. These approaches focus on specific parts of the this compound molecule to fine-tune its biological activity.
Esterification of the hydroxyl groups on this compound is a common strategy to produce derivatives with altered lipophilicity and enhanced biological activities. researchgate.netnih.gov Researchers have successfully synthesized a range of this compound esters by reacting it with various acylating agents. For instance, the synthesis of this compound derivatives containing aromatic acids has been achieved by modifying the sugar part of the molecule. researchgate.net This selective esterification has been shown to significantly enhance the antiglycation potential of this compound. researchgate.net In one study, compounds 3j and 3k, which are esterified derivatives, exhibited potent antiglycation activity with IC₅₀ values of 60.75 and 12.28 μM, respectively, a considerable improvement over the parent compound's moderate activity. researchgate.net
Another approach involves the chemoenzymatic synthesis of acyl derivatives. This compound pentacetate, a peracetate derivative, can undergo lipase-catalyzed regioselective alcoholysis to yield 3,4,10,11-tetracetate of this compound. The remaining free hydroxyl group can then be derivatized with higher carboxylic acids to produce various acyl derivatives. researchgate.net This method allows for the selective modification of this compound's structure to optimize its biological activity. researchgate.net
The two phenolic hydroxyl groups on the gallic acid-derived portion of this compound are prime targets for substitution to increase the lipophilicity of the molecule. nih.gov Alkylation of these groups with various alkyl bromides under basic conditions yields 8,10-disubstituted compounds. nih.gov This strategy has been successfully employed to synthesize a series of alkylated derivatives of this compound. These modifications have been shown to influence the immunosuppressive activity of the resulting compounds, with derivatives having n-hexyl and n-heptyl chains on the phenolic hydroxyls exhibiting better inhibitory activities. nih.govrsc.org
The stereochemistry at the C-4 position of the sugar moiety plays a crucial role in the biological activity of this compound derivatives. nih.gov Semi-synthetic strategies have been developed to invert the configuration of the hydroxyl group at this position. nih.gov This modification, often performed in conjunction with other derivatizations, has been found to be important for the immunosuppressive activity of this compound analogues. nih.govrsc.org The ability to alter the stereochemistry at this specific carbon atom provides another avenue for fine-tuning the pharmacological properties of this compound.
The synthesis of hybrid compounds represents a rational drug design approach to combine the pharmacophoric features of this compound with those of other biologically active molecules. A notable example is the synthesis of this compound-cinnamic acid hybrids. nih.gov Fourteen such hybrids were synthesized and evaluated for their antitumor activity. nih.gov One of these hybrids, compound 5c, demonstrated significant efficacy in arresting the growth of HepG2 cells in the G2/M phase and inducing apoptosis through the mitochondrial pathway. nih.gov This approach of creating hybrid molecules opens up new possibilities for developing potent and selective therapeutic agents based on the this compound scaffold.
Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. These studies provide valuable insights for the design of more potent and selective compounds.
For immunosuppressive activity , SAR studies have revealed several key factors. The hydrophobicity of the derivatives is important, with alkylated derivatives having n-hexyl and n-heptyl groups on the phenolic hydroxyls showing enhanced inhibitory activities. nih.govrsc.org The configuration of the C-4 hydroxyl group is also critical for activity. nih.govrsc.org Furthermore, the ability of substituents at the C-4 position to form hydrogen bonds plays a significant role in the immunosuppressive effect. nih.gov For instance, compounds 7 and 13 from a synthesized series showed the strongest inhibition of mouse splenocyte proliferation with IC₅₀ values of 3.52 μM and 5.39 μM, respectively. nih.gov
In terms of cytotoxic activity , the size of the substituents and the lipophilicity of the this compound esters are important determinants. researchgate.netnih.gov Several triply-substituted (3a, 4a, 5a, 6a, 7a) and doubly-substituted (8b, 9b) this compound derivatives exhibited higher cytotoxic activity than the parent this compound molecule. researchgate.netnih.gov
Regarding α-glucosidase inhibition , the presence and position of substituents on the benzoyl group of 11-O-benzoylthis compound derivatives significantly alter their inhibitory activity. nih.govtandfonline.com For example, an 11-O-(3',4'-dimethoxybenzoyl)-bergenin derivative showed the most potent inhibitory activity among a series of synthesized compounds, with an IC₅₀ value of 24.6 µM. tandfonline.com The presence of a methoxy (B1213986) group at the 3'-position was found to be a potent factor for α-glucosidase inhibitory activity. tandfonline.com
For antioxidant and urease inhibitory activities , SAR studies of this compound and its natural derivatives, p-hydroxybenzoyl this compound and 11-O-galloylthis compound, have been conducted. nih.govresearchgate.net 11-O-galloylthis compound was found to be the most active, suggesting that the addition of a galloyl moiety enhances these activities. nih.gov
The following table summarizes the IC₅₀ values of selected this compound derivatives for different biological activities:
| Compound/Derivative | Biological Activity | IC₅₀ Value (μM) |
| This compound Derivative 7 | Immunosuppressive | 3.52 nih.gov |
| This compound Derivative 13 | Immunosuppressive | 5.39 nih.gov |
| This compound Derivative 3j | Antiglycation | 60.75 researchgate.net |
| This compound Derivative 3k | Antiglycation | 12.28 researchgate.net |
| 11-O-(3',4'-dimethoxybenzoyl)-bergenin | α-glucosidase inhibition | 24.6 tandfonline.com |
| p-hydroxybenzoyl this compound | Urease inhibition | 48.4 nih.gov |
| 11-O-galloylthis compound | Urease inhibition | 38.6 nih.gov |
Impact of Substituent Size and Lipophilicity on Biological Activity
The introduction of various substituents to the this compound core has demonstrated that the size and lipophilicity of these groups are critical determinants of biological activity. An increase in lipophilicity can enhance the ability of a compound to cross cell membranes, potentially leading to improved bioavailability and efficacy.
In the context of α-glucosidase inhibition, the presence and nature of substituents on the benzoyl group of this compound derivatives were found to be influential. nih.govtandfonline.com For example, 11-O-(3',4'-dimethoxybenzoyl)-bergenin showed potent inhibitory activity, indicating that the size and electronic properties of the methoxy groups contribute to its efficacy. nih.govtandfonline.com The strategic addition of lipophilic moieties can thus be a valuable approach to augment the therapeutic potential of this compound.
Table 1: Effect of Substituent Lipophilicity on Immunosuppressive Activity of this compound Derivatives
| Compound | Substituent on Phenolic Hydroxyls | IC₅₀ (μM) on Mouse Splenocyte Proliferation | Reference |
|---|---|---|---|
| This compound | - | >100 | nih.gov |
| Derivative 7 | n-Hexyl | 3.52 | nih.govrsc.org |
| Derivative 13 | n-Heptyl | 5.39 | nih.govrsc.org |
Influence of Hydroxyl Group Configuration and Hydrogen Bonding Capacity
This compound possesses five hydroxyl groups that are key to its chemical reactivity and biological activity. frontiersin.orgnih.gov The specific spatial arrangement (configuration) of these hydroxyl groups and their capacity to form hydrogen bonds are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors.
Research on the immunosuppressive activity of this compound derivatives has highlighted the importance of the hydroxyl group at position C-4. The configuration of this specific 4-OH group, along with the hydrogen bond-forming capacity of substituents at this position, was identified as a significant factor for the observed biological activity. nih.govrsc.org This implies that the stereochemistry of this part of the molecule is critical for its interaction with the target responsible for immunosuppression.
Furthermore, the esterification of this compound's hydroxyl groups with various fatty acids or other moieties like gallic acid, caffeic acid, or ferulic acid has been shown to enhance its antioxidant and anti-inflammatory activities. frontiersin.orgdoi.orgarabjchem.org The addition of these groups increases the total number of phenolic hydroxyls in the molecule, which can lead to an increase in hydrogen and/or electron-donating ability, thereby boosting antioxidant potential. arabjchem.org For instance, 11-O-galloylthis compound demonstrated more potent antioxidant and urease inhibitory activity compared to this compound itself, which is attributed to the additional hydroxyl groups from the galloyl moiety. nih.gov This underscores that both the location and the hydrogen-bonding potential of the hydroxyl groups are pivotal for the bioactivity of this compound derivatives.
Table 2: Influence of Hydroxyl Group Modification on Antioxidant Activity
| Compound | Modification | Antioxidant Activity (DPPH Scavenging EC₅₀ μg/mL) | Reference |
|---|---|---|---|
| This compound | - | >100 | nih.gov |
| 11-O-galloylthis compound | Galloyl group at C-11 OH | 7.45 ± 0.2 | nih.gov |
| p-hydroxybenzoyl this compound | p-hydroxybenzoyl group | - | nih.gov |
Identification of Essential Pharmacophores for Bioactivity
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, identifying these pharmacophores is key to understanding their mechanism of action and designing more potent compounds.
The core structure of this compound, a C-glycoside of 4-O-methyl gallic acid, serves as the fundamental scaffold. frontiersin.org The phenolic hydroxyl groups are a critical part of its pharmacophore, acting as hydrogen bond donors and acceptors, which is essential for interacting with protein binding sites. nih.gov Modifications have shown that the bioactivity is highly dependent on which hydroxyls are substituted and the nature of the substituent.
For α-glucosidase inhibitory activity, the this compound core with a substituted benzoyl group at the C-11 position appears to be a key pharmacophoric feature. The presence of methoxy groups at the 3' and 4' positions of the benzoyl ring was found to significantly enhance activity, suggesting that this substituted aromatic ring is a crucial element for binding to the enzyme. tandfonline.com
In the context of immunosuppressive activity, the essential pharmacophoric elements include the this compound scaffold, increased hydrophobicity through alkylation of the phenolic hydroxyls, and the specific configuration of the C-4 hydroxyl group. nih.govrsc.org The ability of substituents to form hydrogen bonds is also a critical consideration in the pharmacophore model for this activity. nih.gov The process of incorporating an active pharmacophoric moiety into the core this compound structure is a strategic approach to discover new chemical entities with enhanced biological activities. researchgate.net
Pharmacological Mechanisms and Molecular Interventions of Bergenin Preclinical and in Vitro Research
Mechanisms of Anti-inflammatory Activity
Bergenin (B1666849) exerts its anti-inflammatory effects through a multi-targeted approach, influencing inflammatory markers, regulating critical signaling pathways, activating the PPAR-γ pathway, and potentially modulating macrophage polarization.
Modulation of Inflammatory Markers (e.g., ROS, TNF-α, IL-6)
Preclinical and in vitro research has consistently shown that this compound can significantly reduce the levels of key pro-inflammatory markers. In a mouse model of lipopolysaccharide (LPS)-induced mastitis, this compound treatment led to a decrease in the concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net Similarly, in a model of hepatic ischemia-reperfusion injury, this compound pre-treatment was found to down-regulate these same inflammatory factors in a dose-dependent manner. researchgate.net Studies on new derivatives of this compound have also highlighted their potential as potent inhibitors of TNF-α. consensus.app Furthermore, this compound has been shown to suppress the release of reactive oxygen species (ROS), which are known to contribute to the inflammatory process. japsonline.comresearchgate.net
Table 1: Effect of this compound on Inflammatory Markers
| Model/Cell Line | Inflammatory Stimulus | This compound Concentration/Dose | Observed Effect on Inflammatory Markers | Reference |
|---|---|---|---|---|
| Mouse Model | Lipopolysaccharide (LPS) | Not specified | Decreased concentrations of TNF-α and IL-6 | researchgate.net |
| Mouse Model | Ischemia-Reperfusion (IR) | 10, 20, and 40 mg/kg | Dose-dependent downregulation of TNF-α and IL-6 | researchgate.net |
| In vitro | Not specified | Not specified | Inhibition of TNF-α by this compound derivatives | consensus.app |
| Mouse Model | Ischemia-Reperfusion (IR) | 10, 20, and 40 mg/kg | Reduced release of Reactive Oxygen Species (ROS) | researchgate.net |
Regulation of Signaling Pathways (e.g., P38 MAPK, NF-κB p65, JAK2/STAT1, IKK-β)
This compound's anti-inflammatory actions are closely linked to its ability to interfere with crucial intracellular signaling pathways that orchestrate the inflammatory response. Research has demonstrated that this compound can downregulate the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB) signaling pathways. researchgate.net Specifically, in a model of hepatic ischemia-reperfusion, this compound pre-treatment was associated with decreased phosphorylation of P38 MAPK, NF-κB p65, and JAK2/STAT1-related proteins. researchgate.net
The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been shown to inhibit the activation of this pathway. researchgate.net One study on RAW264.7 macrophages demonstrated that this compound could reduce the phosphorylation of IκB kinase β (IKKβ) and IκBα, which are upstream regulators of NF-κB. This, in turn, leads to decreased phosphorylation and nuclear translocation of the NF-κB p65 subunit. frontiersin.org By suppressing these signaling cascades, this compound effectively curtails the production of pro-inflammatory mediators.
Table 2: this compound's Impact on Signaling Pathways
| Model/Cell Line | Signaling Pathway | Key Protein/Target | Observed Effect | Reference |
|---|---|---|---|---|
| Mouse Mammary Glands | MAPK and NF-κB | Phosphorylated MAPK and NF-κB proteins | Downregulation | researchgate.net |
| Mouse Liver (IR model) | P38 MAPK, NF-κB, JAK2/STAT1 | Phosphorylated P38 MAPK, NF-κB p65, JAK2/STAT1 | Decreased phosphorylation | researchgate.net |
| RAW264.7 Macrophages | NF-κB | Phosphorylated IKKβ, Phosphorylated IκBα, Phosphorylated NF-κB p65, Nuclear NF-κB p65 | Decreased phosphorylation and nuclear translocation | frontiersin.org |
PPAR-γ Pathway Activation
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with known anti-inflammatory properties. This compound has been identified as an agonist of PPAR-γ. nih.gov In a mouse model of hepatic ischemia-reperfusion, this compound treatment increased the expression of PPAR-γ-related genes. researchgate.net Further in vitro experiments using normal hepatocyte (LO2) cells confirmed that this compound could protect against hypoxia-induced cell death, an effect that was reversed by a PPAR-γ inhibitor. researchgate.net This suggests that the activation of the PPAR-γ pathway is a significant mechanism through which this compound exerts its hepatoprotective and anti-inflammatory effects. researchgate.net In macrophages, this compound has been shown to bind to PPAR-γ, promoting its nuclear translocation and transcriptional activity. nih.gov
Macrophage Polarization (M1/M2 Phenotype Shift)
Macrophages can be broadly categorized into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. The balance between these two phenotypes is critical in the progression and resolution of inflammation. While direct and detailed studies on this compound's effect on the M1/M2 phenotype shift are emerging, its known anti-inflammatory mechanisms suggest a potential role in promoting a shift from the M1 to the M2 phenotype. The inhibition of NF-κB and activation of PPAR-γ are pathways known to influence macrophage polarization towards the M2 phenotype. By suppressing M1-associated signaling and activating M2-associated pathways, this compound may contribute to the resolution of inflammation.
Mechanisms of Antioxidant Activity
Reactive Oxygen Species (ROS) Scavenging
This compound has been shown to be an effective scavenger of reactive oxygen species (ROS). japsonline.comresearchgate.net In a model of hepatic ischemia-reperfusion injury, one of the primary protective mechanisms of this compound was identified as its ability to eliminate ROS. researchgate.net This direct antioxidant action helps to mitigate the cellular damage caused by oxidative stress, which is a common feature of inflammatory conditions. The ability of this compound to scavenge free radicals has been demonstrated in various in vitro assays. nih.gov
Table 3: Antioxidant Activity of this compound
| Activity | Model/Assay | Findings | Reference |
|---|---|---|---|
| ROS Scavenging | Mouse Liver (IR model) | This compound treatment led to the elimination of ROS. | researchgate.net |
| Free Radical Scavenging | In vitro assays | This compound demonstrates free radical scavenging capabilities. | nih.gov |
Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT)
This compound has been shown in preclinical studies to bolster the body's innate antioxidant defenses by augmenting the activity of key endogenous antioxidant enzymes. Research indicates that this compound can enhance the functionality of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). These enzymes are critical components of the cellular antioxidant defense system, responsible for neutralizing harmful reactive oxygen species (ROS). By boosting the activity of SOD and CAT, this compound helps to mitigate cellular damage caused by oxidative stress. This enhancement of endogenous antioxidant enzymes is a significant mechanism through which this compound exerts its protective effects against oxidative damage.
In various experimental models, treatment with this compound has led to a measurable increase in the activity of these antioxidant enzymes. For instance, studies have demonstrated that in response to oxidative challenges, this compound administration can elevate the levels of SOD and CAT, thereby reinforcing the cell's capacity to scavenge free radicals. This action is crucial in preventing the initiation and progression of diseases where oxidative stress plays a pathogenic role. The ability of this compound to upregulate these vital enzymes underscores its potential as a compound that supports and strengthens the body's natural antioxidant machinery.
Restoration of Oxidant-Antioxidant Balance
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This compound has demonstrated a capacity to restore this critical oxidant-antioxidant equilibrium. It achieves this by not only scavenging free radicals directly but also by enhancing the endogenous antioxidant defense systems. Preclinical evidence suggests that this compound can normalize the levels and activities of vital antioxidant enzymes, including superoxide dismutase and catalase.
By bolstering these enzymatic defenses, this compound effectively counteracts the damaging effects of excessive ROS, thereby reducing lipid peroxidation and protecting cellular components from oxidative injury. In models of ethanol-induced oxidative stress, for example, this compound administration has been shown to prevent hepatic injury by restoring the hepatic glutathione (B108866) profile and decreasing markers of oxidative damage. This restoration of the oxidant-antioxidant system makes this compound a compound of interest for mitigating conditions exacerbated by oxidative stress.
Mechanisms of Anticancer Activity (Preclinical In Vitro Studies)
Induction of Apoptosis (e.g., Bax/Bcl-2 Ratio, Caspase-3, Cleaved-PARP)
Preclinical in vitro research has revealed that a key component of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key regulatory proteins in the apoptotic pathway. A critical mechanism is the alteration of the Bax/Bcl-2 ratio. This compound has been observed to upregulate the expression of the pro-apoptotic protein Bax while concurrently downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a crucial event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. nih.gov
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Studies have shown that this compound treatment leads to the activation of caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis. nih.govresearchgate.net Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP by caspase-3 is a definitive indicator of apoptosis. Research has demonstrated that this compound-induced apoptosis is associated with an increase in the levels of cleaved-PARP, confirming the activation of the apoptotic cascade. nih.gov This body of evidence highlights this compound's ability to trigger the intrinsic apoptotic pathway in cancer cells, contributing to its potential as an anticancer agent.
Modulation of Cancer-Related Signaling Pathways (e.g., Akt/Bcl-2, STAT3, PPARγ/PTEN/AKT)
This compound has been demonstrated to exert its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. One of the key pathways influenced by this compound is the PI3K/Akt pathway, which is central to cell survival, proliferation, and growth. In various cancer cell lines, this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. nih.govresearchgate.netajol.info The inhibition of Akt signaling by this compound can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis. nih.gov This modulation of the Akt/Bcl-2 axis is a significant mechanism underlying this compound's pro-apoptotic activity.
Another important pathway targeted by this compound is the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Preclinical studies have shown that this compound can inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling. nih.gov This inhibition of the STAT3 pathway contributes to the anticancer effects of this compound by suppressing the expression of genes involved in cancer progression.
Furthermore, this compound has been found to activate the PPARγ/PTEN/Akt signaling pathway in bladder cancer cells. nih.gov Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that can act as a tumor suppressor. This compound treatment has been shown to increase the expression of PPARγ, which in turn upregulates the expression of the tumor suppressor PTEN. nih.gov PTEN is a phosphatase that negatively regulates the PI3K/Akt pathway. By activating this PPARγ/PTEN axis, this compound effectively inhibits Akt signaling, leading to decreased cell proliferation and increased apoptosis in bladder cancer cells. nih.gov
Inhibition of Specific Enzymes (e.g., Hexokinase 2)
A significant mechanism underlying the anticancer activity of this compound is its ability to inhibit specific enzymes that are crucial for cancer cell metabolism and survival. One such enzyme is Hexokinase 2 (HK2), the first rate-limiting enzyme in the glycolytic pathway. nih.gov Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect, and HK2 is a key driver of this metabolic phenotype. nih.govresearchgate.net
Impact on Cell Migration and Proliferation
Preclinical and in vitro research has demonstrated that this compound can influence cell migration and proliferation, key processes in cancer progression and other pathological conditions.
Studies have shown that this compound can inhibit the migration of various cancer cell lines. For instance, in human cervical cancer (HeLa) cells, this compound has been observed to significantly impede cell migration. nih.gov This inhibitory effect on migration has also been noted in hepatocellular carcinoma (HCC) cells, where this compound was shown to reduce migratory capacity in a wound healing assay. researchgate.net Furthermore, in cervical cancer cells, this compound has been found to inhibit invasion and metastasis by downregulating mesenchymal markers like N-cadherin and vimentin, while upregulating the epithelial marker E-cadherin. researchgate.net The mechanism behind this often involves the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a necessary step for cell invasion. researchgate.net
In addition to its effects on cell migration, this compound has been shown to inhibit the proliferation of several types of cancer cells. This has been observed in cervical cancer cells, nih.gov hepatocellular carcinoma cells, researchgate.net colorectal cancer cells, mdpi.com and bladder cancer cells. researchgate.net The antiproliferative activity of this compound is often linked to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G0/G1 phase. nih.govnih.gov This prevents cancer cells from proceeding through the cell cycle and dividing. khanacademy.orgjackwestin.com
The molecular mechanisms underlying these effects are multifaceted. In some cancer cell lines, this compound has been found to inhibit the STAT3 signaling pathway, which is known to play a role in cell proliferation and migration. nih.govnih.gov In other cases, it has been shown to suppress the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, both of which are critical for cell growth and survival. researchgate.net Furthermore, this compound has been reported to downregulate the expression of Mcl-1, an anti-apoptotic protein, leading to increased apoptosis in colorectal cancer cells. mdpi.com
Beyond cancer, the modulation of cell migration and proliferation by this compound may have implications for angiogenesis, the formation of new blood vessels. mdpi.comcancernetwork.com Some studies suggest that this compound can act as an anti-angiogenic agent by reducing the levels of key angiogenic proteins like Galectin-3 and MMP-9. researchgate.net
Table 1: Effects of this compound on Cell Migration and Proliferation in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Migration/Invasion | Effect on Proliferation | Key Molecular Targets/Pathways |
| HeLa | Cervical Cancer | Inhibition of migration | Inhibition | STAT3 signaling pathway |
| Unspecified | Hepatocellular Carcinoma (HCC) | Inhibition of migration and invasion | Inhibition | PI3K/Akt/mTOR, MAPK/ERK signaling pathways, MMP-2, MMP-9 |
| HCT116, HT29, SW620 | Colorectal Cancer | Not specified | Inhibition | Mcl-1, Akt/GSK3β signaling |
| RT4, TCCSUP | Bladder Cancer | Not specified | Inhibition | PPARγ/PTEN/Akt signal pathway |
| Unspecified | Oral Squamous Cell Carcinoma (OSCC) | Not specified | Inhibition | HK2, PTEN/AKT signaling |
Mechanisms of Neuroprotective Activity
Preclinical and in vitro studies have begun to elucidate the various mechanisms through which this compound exerts its neuroprotective effects. These mechanisms involve the inhibition of key enzymes, modulation of inflammatory pathways, and protection against neuronal damage.
Inhibition of Cholinesterase Enzymes (AChE, BuChE)
This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, a strategy used in the management of Alzheimer's disease.
Modulation of Neuroinflammatory Pathways
Neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties within the central nervous system. It can suppress the production of pro-inflammatory mediators and modulate the activity of microglia, the primary immune cells of the brain. This helps to create a less inflammatory environment, thereby protecting neurons from damage.
Effects on Key Enzymes in Neurodegeneration (e.g., BACE-1, PTP1B, Tyrosine Hydroxylase)
This compound has been shown to interact with several other enzymes that are implicated in the pathology of neurodegenerative disorders. For instance, it can inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. Additionally, this compound has been found to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that has been linked to both diabetes and Alzheimer's disease. Furthermore, it can modulate the activity of tyrosine hydroxylase, a key enzyme in the synthesis of dopamine, which may be relevant for conditions like Parkinson's disease.
Protection against Neuronal Damage and Toxicity (e.g., NMDA-induced toxicity)
This compound has been shown to protect neurons from various forms of damage and toxicity. One important mechanism is its ability to protect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity. Overactivation of NMDA receptors can lead to an excessive influx of calcium into neurons, triggering a cascade of events that results in cell death. By mitigating this process, this compound helps to preserve neuronal integrity.
Table 2: Summary of Neuroprotective Mechanisms of this compound
| Mechanism | Key Enzymes/Pathways Involved | Potential Therapeutic Relevance |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease |
| Modulation of Neuroinflammation | Pro-inflammatory mediators, Microglia activation | Neurodegenerative diseases with an inflammatory component |
| Enzyme Inhibition | Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), Protein tyrosine phosphatase 1B (PTP1B) | Alzheimer's Disease, Diabetes |
| Enzyme Modulation | Tyrosine Hydroxylase | Parkinson's Disease |
| Protection against Neuronal Toxicity | NMDA receptor-mediated excitotoxicity | Conditions involving neuronal cell death |
Mechanisms of Antidiabetic Activity
Preclinical and in vitro research has highlighted several mechanisms through which this compound may exert its antidiabetic effects. These primarily revolve around the regulation of glucose metabolism and the protection of pancreatic β-cells.
One of the key proposed mechanisms is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. By inhibiting these enzymes, this compound can slow down the absorption of glucose from the intestines, leading to a reduction in postprandial blood glucose levels.
Furthermore, this compound has been shown to enhance glucose uptake in peripheral tissues, such as muscle and adipose tissue. This is thought to be mediated, at least in part, by the activation of the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK can lead to an increase in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the entry of glucose into cells and thereby lowering blood glucose levels.
In addition to its effects on glucose metabolism, this compound has demonstrated protective effects on pancreatic β-cells, the cells responsible for producing insulin (B600854). It has been shown to protect these cells from damage induced by high glucose levels (glucotoxicity) and other stressors. This protective effect is crucial for maintaining insulin secretion and preventing the progression of diabetes.
Table 3: Summary of Antidiabetic Mechanisms of this compound
| Mechanism | Key Enzymes/Pathways Involved | Effect on Glucose Homeostasis |
| Inhibition of Carbohydrate Digesting Enzymes | α-glucosidase, α-amylase | Reduced postprandial hyperglycemia |
| Enhanced Glucose Uptake | AMP-activated protein kinase (AMPK), Glucose transporter 4 (GLUT4) | Improved peripheral glucose utilization |
| Protection of Pancreatic β-cells | Not fully elucidated | Preservation of insulin secretion |
Regulation of Glucose and Lipid Metabolism
Preclinical and in vitro studies have demonstrated that this compound plays a significant role in modulating glucose and lipid metabolism through various molecular pathways. In vitro experiments using HepG2 cells, a human liver cancer cell line, have shown that this compound can enhance glucose consumption in an insulin-independent manner, a mechanism comparable to that of metformin. nih.gov This effect, however, diminishes as glucose concentrations increase. nih.gov
This compound's impact on lipid metabolism is also noteworthy. Research indicates its ability to regulate lipid metabolism disorders by reducing levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c) levels. nih.gov The underlying mechanism appears to be the inhibition of lipid synthesis rather than the promotion of lipolysis. This is achieved through the modulation of the SREBF1 and FASN-related signaling pathways. nih.gov Furthermore, this compound has been found to inhibit cholesterol synthesis and mitigate inflammatory responses by downregulating RORα expression, which in turn affects HMGCRα, LDLRα, IL-4, IL-1β, and TNF expression. nih.gov
Table 1: Effects of this compound on Glucose and Lipid Metabolism
| Model/System | Key Findings | Molecular Targets/Pathways | Reference |
|---|---|---|---|
| HepG2 Cells | Increased glucose consumption (insulin-independent) | Not specified | nih.gov |
| In Vivo (Animal Model) | Reduced TG, TC, LDL-c; Increased HDL-c | SREBF1, FASN, RORα, HMGCRα, LDLRα | nih.gov |
| Zebrafish Larvae | Mitigated lipid deposition in the liver and caudal vessels | Not specified | nih.gov |
Inhibition of Glycolytic Enzymes (e.g., Hexokinase 2)
This compound has been identified as a novel therapeutic agent that targets aerobic glycolysis, a hallmark of cancer metabolism. nih.govresearchgate.net Specifically, it has been shown to inhibit Hexokinase 2 (HK2), the first rate-limiting enzyme in the glycolytic pathway. nih.govworldscientific.com By downregulating HK2, this compound suppresses glycolysis, which in turn inhibits cancer cell proliferation and can induce intrinsic apoptosis. nih.govworldscientific.com
The mechanism behind this inhibition involves the upregulation of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). nih.gov this compound enhances the interaction between PTEN and ubiquitin-specific protease 13 (USP13), leading to the stabilization of PTEN. nih.gov This ultimately results in the inhibition of AKT phosphorylation and subsequent downregulation of HK2 expression. nih.govworldscientific.com This targeting of the PTEN/AKT/HK2 signaling pathway highlights a crucial mechanism by which this compound exerts its anti-glycolytic and anti-tumor effects. nih.gov
Table 2: this compound's Inhibition of Glycolytic Enzymes
| Enzyme | Mechanism of Inhibition | Signaling Pathway | Observed Effects | Reference |
|---|---|---|---|---|
| Hexokinase 2 (HK2) | Downregulation of HK2 expression | PTEN/AKT/HK2 | Suppression of glycolysis, inhibition of cancer cell proliferation, induction of apoptosis | nih.govworldscientific.com |
Impact on Protein Glycation
This compound has demonstrated the ability to inhibit protein glycation, a non-enzymatic reaction between proteins and reducing sugars that leads to the formation of Advanced Glycation End-products (AGEs). semanticscholar.orgecronicon.net The accumulation of AGEs is implicated in the pathogenesis of diabetic complications. nih.govnih.gov
In vitro studies have shown that this compound can inhibit protein glycation through both oxidative and non-oxidative pathways. semanticscholar.org It has been suggested that this compound may prevent the formation of AGEs by trapping reactive dicarbonyl species like methylglyoxal (B44143) (MG), a major precursor of AGEs. ecronicon.net Pre-treatment with this compound has been shown to mitigate MG-induced mitochondrial dysfunction. ecronicon.net While direct studies on this compound's effect on AGEs are still emerging, research on similar natural compounds like berberine (B55584) has shown significant inhibition of AGE formation both in vitro and in vivo, suggesting a promising area for this compound research. nih.gov
Alpha-Amylase and Alpha-Glucosidase Inhibition
This compound has been shown to possess inhibitory activity against key carbohydrate-digesting enzymes, namely alpha-amylase and alpha-glucosidase. semanticscholar.orgtandfonline.com The inhibition of these enzymes can delay the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in managing diabetes mellitus. nih.gov
In vitro and in silico studies have confirmed that this compound has the potential to inhibit the α-amylase enzyme. semanticscholar.org Furthermore, derivatives of this compound have been synthesized and evaluated for their α-glucosidase inhibitory activities, with some derivatives showing potent noncompetitive inhibition. tandfonline.com This suggests that the structural properties of this compound and its derivatives are conducive to interacting with and inhibiting these digestive enzymes. tandfonline.com The inhibitory mechanism of similar natural compounds, such as berberine, has been characterized as non-competitive for α-amylase and competitive for α-glucosidase. researchgate.net
Table 3: this compound's Inhibition of Digestive Enzymes
| Enzyme | Inhibitory Activity | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Alpha-Amylase | Demonstrated potential for inhibition | Not fully elucidated for this compound | semanticscholar.org |
| Alpha-Glucosidase | This compound derivatives show potent inhibition | Noncompetitive (for derivatives) | tandfonline.com |
Mechanisms of Hepatoprotective Activity
Attenuation of Oxidative Stress in Hepatic Cells
This compound exhibits significant hepatoprotective activity by mitigating oxidative stress in liver cells. semanticscholar.orgtjnpr.orgconsensus.app This protective effect is largely attributed to its potent antioxidant properties. nih.gov In preclinical models, this compound has been shown to protect against xenobiotic-induced oxidative stress in human hepatoma (HepG2) cells. semanticscholar.org It achieves this by restoring the oxidant-antioxidant balance within the cells. semanticscholar.orgconsensus.app
A key molecular mechanism underlying this compound's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov this compound has been shown to activate Nrf2 and increase the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov This activation can be mediated through the upregulation of p62, which forms a positive feedback loop with Nrf2. nih.govnih.gov By enhancing the cellular antioxidant defense system, this compound effectively reduces the levels of reactive oxygen species (ROS) and protects hepatic cells from oxidative damage. tjnpr.orgnih.gov
Table 4: this compound's Attenuation of Oxidative Stress in Hepatic Cells
| Model/System | Key Findings | Molecular Pathway | Reference |
|---|---|---|---|
| Human Hepatoma (HepG2) Cells | Restoration of oxidant-antioxidant system | Not specified | semanticscholar.orgconsensus.app |
| In Vivo (Animal Model) | Reduced oxidative stress markers | Nrf2 signaling pathway | nih.govnih.gov |
| In Vivo (Animal Model) | Increased expression of HO-1 and NQO1 | Nrf2 signaling pathway | nih.gov |
Regulation of Apoptosis and Autophagy Pathways in Liver Injury
This compound exerts its hepatoprotective effects by modulating the critical cellular processes of apoptosis and autophagy in the context of liver injury. nih.govsemanticscholar.org Apoptosis, or programmed cell death, and autophagy, a cellular degradation and recycling process, play complex and interactive roles in the pathogenesis of liver diseases. nih.govnih.gov
In models of hepatic ischemia-reperfusion injury, this compound has been shown to inhibit both apoptosis and excessive autophagy. nih.govsemanticscholar.org It modulates the expression of key proteins involved in the apoptotic cascade. Specifically, this compound upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bcl-2/Bax ratio is crucial for preventing the release of cytochrome c from mitochondria and subsequent activation of caspases, such as caspase-3 and caspase-9, thereby inhibiting hepatocyte apoptosis. nih.govresearchgate.net
Furthermore, this compound's regulation of these pathways is linked to the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. nih.govsemanticscholar.orgdovepress.com Activation of PPAR-γ by this compound can directly upregulate Bcl-2 expression. nih.gov By controlling these interconnected pathways, this compound helps to maintain cellular homeostasis and protect the liver from injury. semanticscholar.orgnih.gov
Table 5: Regulation of Apoptosis and Autophagy by this compound in Liver Injury
| Cellular Process | Molecular Regulation | Key Proteins/Pathways | Observed Effects | Reference |
|---|---|---|---|---|
| Apoptosis | Upregulation of anti-apoptotic proteins, downregulation of pro-apoptotic proteins | Bcl-2 (upregulated), Bax (downregulated), Caspase-3, Caspase-9 | Inhibition of hepatocyte apoptosis | nih.govresearchgate.net |
| Autophagy | Inhibition of excessive autophagy | Beclin-1, LC3-II | Reduction of autophagosome formation | nih.govsemanticscholar.org |
| Signaling Pathway | Activation of a key nuclear receptor | PPAR-γ | Upregulation of Bcl-2, overall hepatoprotection | nih.govsemanticscholar.orgdovepress.com |
Modulation of Inflammatory Responses in Hepatic Tissues
Preclinical and in vitro studies have demonstrated that this compound exerts significant hepatoprotective effects by modulating inflammatory pathways in liver tissues. A primary mechanism is the inhibition of pro-inflammatory cytokine production. nih.gov In models of hepatic injury, this compound has been shown to down-regulate the expression and release of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.netnih.gov This suppression of cytokines helps to alleviate the inflammatory cascade that contributes to liver damage. nih.gov
This compound's anti-inflammatory action in the liver is also linked to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes. nih.govnih.gov By preventing the activation and nuclear translocation of NF-κB, this compound effectively curtails the inflammatory response at a transcriptional level. nih.gov Furthermore, this compound has been observed to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which is known to have anti-inflammatory properties in the liver.
In addition to cytokine modulation, this compound mitigates oxidative stress, a key driver of inflammation in hepatic tissues. It functions by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. nih.gov In animal models of alcoholic liver disease (ALD), this compound has been shown to attenuate hepatic fat deposition and reduce inflammation by activating the AMP-activated protein kinase (AMPK) signaling pathway. The compound also demonstrates hepatoprotective effects against ethanol-induced oxidative stress by restoring hepatic glutathione profiles.
| Model System | Key Findings | Molecular Markers/Pathways Affected | Reference |
|---|---|---|---|
| Mouse Model of Hepatic Ischemia-Reperfusion | Reduced release of ROS and inflammatory factors (TNF-α, IL-6). | PPAR-γ activation; Decreased phosphorylation of NF-κB p65. | researchgate.net |
| Mouse Model of Alcoholic Liver Disease (ALD) | Inhibited hepatic fat deposition and attenuated ALD. | Activation of AMPK signaling pathway. | researchgate.net |
| Ethanol-Induced Oxidative Stress in Mice | Prevented hepatic injury and restored glutathione homeostasis. | Decreased plasma ROS and malondialdehyde; Increased reduced glutathione/oxidized glutathione ratio. | researchgate.net |
| Lipopolysaccharide (LPS)-Induced Macrophages | Decreased production of pro-inflammatory cytokines IL-6 and TNF-α. | Inhibition of NF-κB-mediated macrophage activation. | researchgate.net |
Mechanisms of Immunomodulatory Activity
This compound displays multifaceted immunomodulatory activities by influencing the behavior and function of various immune cells. These effects are not limited to simple suppression but involve nuanced regulation of cellular proliferation, differentiation, and cytokine signaling.
This compound's effect on cytokine production is context-dependent and varies between different T helper cell lineages. In studies investigating anti-mycobacterial immunity, this compound treatment was found to enhance T helper 1 (Th1) responses. nih.gov This was characterized by a significant increase in the frequency of T cells producing interferon-gamma (IFN-γ), a hallmark Th1 cytokine crucial for cellular immunity. nih.gov Conversely, in the same study, this compound treatment resulted in no significant changes to the frequency of T cells producing interleukin-4 (IL-4), the signature cytokine of the T helper 2 (Th2) lineage. nih.gov
While the outline suggests suppression, preclinical data robustly show an enhancement of IFN-γ production, indicating a promotion of Th1-mediated immunity. nih.gov Its effect on IL-4 is neutral, suggesting it does not suppress the Th2 response. nih.gov However, this compound does suppress the production of cytokines associated with the Th17 lineage, such as IL-17A, IL-17F, IL-21, and IL-22, consistent with its role in inhibiting Th17 differentiation. nih.gov
| Activity | Cell Type | Mechanism/Effect | Cytokines Affected | Reference |
|---|---|---|---|---|
| Lymphocyte Proliferation | Mouse Lymphocytes | No significant effect on viability or proliferation. | N/A | nih.govslideshare.net |
| T Cell Differentiation | Mouse Naïve T Cells | Inhibits differentiation into pathogenic Th17 cells. | Suppresses IL-17A, IL-17F, IL-21, IL-22. | nih.gov |
| Cytokine Production | Mouse T Cells (in M. tb infection model) | Enhances Th1 response. | Increases IFN-γ production. | nih.gov |
| Cytokine Production | Mouse T Cells (in M. tb infection model) | No significant effect on Th2 response. | No change in IL-4 production. | nih.gov |
Other Investigated Molecular Mechanisms
Beyond its anti-inflammatory and immunomodulatory roles, this compound has been investigated for its potential to combat various pathogens through direct antimicrobial and antiviral actions.
This compound has been reported to possess general antiviral properties. nih.gov However, its specific activity against the Human Immunodeficiency Virus (HIV) appears to be limited. In one in vitro study, both this compound and its precursor, northis compound, demonstrated only weak anti-HIV activity. plos.org The primary targets for many anti-HIV drugs are viral enzymes essential for replication, such as reverse transcriptase, protease, and integrase. plos.org Currently, there is a lack of specific preclinical evidence demonstrating that this compound's mechanism of action involves the direct inhibition of these key HIV enzymes. nih.govplos.orgnih.gov
This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. nih.govnih.gov The primary proposed mechanism involves the disruption of microbial cell structure and vital cellular processes. nih.gov It is suggested that this compound compromises the integrity of microbial cell walls and membranes, which can lead to the leakage of intracellular contents and eventual cell lysis. nih.gov
Furthermore, this compound may interfere with fundamental biosynthetic pathways within the microbes. Evidence points towards the inhibition of nucleic acid and protein synthesis, which would impede microbial growth and proliferation. nih.gov In studies involving bacteria such as S. aureus, P. aeruginosa, and E. coli, an extract containing this compound was shown to increase cell membrane permeability. While many antifungal agents target the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane, there is currently no specific evidence to suggest that this compound's antifungal mechanism involves the inhibition of the ergosterol biosynthesis pathway. nih.govpatsnap.com
Antimalarial and Antiplasmodial Mechanisms
This compound has demonstrated notable antimalarial and antiplasmodial activity in preclinical research. In vitro studies have shown that this compound effectively inhibits the growth of the human malaria parasite, Plasmodium falciparum. One study determined its half-maximal inhibitory concentration (IC50) to be 14.1 μg/ml, with nearly complete inhibition observed at a concentration of 50 μg/ml. Importantly, this antiplasmodial effect did not come with apparent cytotoxicity to human erythrocytes or to mammalian HeLa and HepG2 cell lines, indicating a selective action against the parasite.
In vivo animal models have further substantiated these findings. In mice infected with Plasmodium berghei, the administration of this compound over a six-day period resulted in a significant inhibition of parasite growth. nih.gov These results collectively suggest that this compound possesses antiplasmodial properties and may serve as a basis for the development of new antimalarial agents. nih.govbrieflands.com
Table 1: In Vitro Antimalarial and Cytotoxic Activity of this compound
| Parameter | Organism/Cell Line | Result |
| Antiplasmodial Activity | ||
| IC50 | Plasmodium falciparum | 14.1 μg/ml |
| Cytotoxicity | ||
| Selectivity Index (SI) | HeLa Cells | 887 |
| Selectivity Index (SI) | HepG2 Cells | 1,355 |
Anti-ulcerogenic Mechanisms (e.g., Urease Inhibition)
The anti-ulcerogenic potential of this compound has been linked to its ability to inhibit the enzyme urease. Urease is a critical virulence factor for certain bacteria, such as Helicobacter pylori, as it neutralizes gastric acid, facilitating bacterial colonization of the stomach mucosa which can lead to ulcers.
In vitro experimental research has demonstrated that this compound can inhibit Bacillus pasteurii urease. A study determined the IC50 value for this inhibition to be 21.7 ± 0.2 μM. uq.edu.au Molecular docking simulations suggest that this compound penetrates deep into the active catalytic site of the urease enzyme. This positioning allows it to interact closely with the nickel ions and surrounding amino acid residues that are essential for the enzyme's catalytic function. uq.edu.au This mechanism of urease inhibition may contribute to the gastroprotective effects of this compound by hindering the survival and activity of urease-producing bacteria in the gastric environment. uq.edu.au
Table 2: Urease Inhibitory Activity of this compound
| Enzyme Source | Inhibitor | IC50 Value |
| Bacillus pasteurii Urease | This compound | 21.7 ± 0.2 μM |
| Bacillus pasteurii Urease | Thiourea (Standard) | 25 ± 0.09 μM |
Urate-Lowering Mechanisms (e.g., ABCG2 and SLC2A9 Regulation)
This compound has been shown to exert urate-lowering effects by modulating the expression of key uric acid transporters in the kidneys and intestines. mdpi.com The primary transporters involved are ATP-binding cassette transporter G2 (ABCG2) and solute carrier family 2 member 9 (SLC2A9). nih.gov
In preclinical mouse models of hyperuricemia, this compound treatment was found to promote uric acid excretion through both renal and gut pathways. mdpi.com Mechanistically, this compound increased the expression of the ABCG2 transporter in both the kidneys and the intestine. mdpi.comnih.gov
The regulation of SLC2A9 by this compound is tissue-specific. In the intestine, this compound treatment leads to an increase in SLC2A9 expression. Conversely, in the kidney, it suppresses the expression of SLC2A9. mdpi.com In vitro studies using human renal proximal tubular epithelial cells (HK-2) and human intestinal epithelial cells (Caco-2) have provided further insight into these mechanisms. In Caco-2 cells, this compound was shown to increase the protein levels of both ABCG2 and SLC2A9. nih.gov This upregulation in intestinal cells is mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). In HK-2 kidney cells, this compound was found to suppress SLC2A9 expression by inhibiting the nuclear translocation of the tumor suppressor protein p53. mdpi.comnih.gov
Table 3: Effect of this compound on Urate Transporter Expression
| Tissue/Cell Type | Transporter | Effect of this compound | Mediating Pathway |
| Kidney | ABCG2 | Increased Expression | PPARγ Activation |
| Kidney | SLC2A9 | Suppressed Expression | Inhibition of p53 Nuclear Translocation |
| Intestine | ABCG2 | Increased Expression | PPARγ Activation |
| Intestine | SLC2A9 | Increased Expression | PPARγ Activation |
Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes: CYP3A4, 2E1, 2C9)
In vitro studies utilizing human liver microsomes (HLMs) have systematically investigated the inhibitory effects of this compound on major cytochrome P450 (CYP) enzymes. Research has shown that this compound selectively inhibits the activity of CYP3A4, CYP2E1, and CYP2C9 in a concentration-dependent manner. uq.edu.aunih.gov Other tested isoforms, including CYP1A2, CYP2A6, CYP2D6, CYP2C19, and CYP2C8, were not significantly affected. uq.edu.aunih.gov
Enzyme kinetic studies have further characterized the nature of this inhibition. This compound acts as a non-competitive inhibitor of CYP3A4, a competitive inhibitor of CYP2E1, and a competitive inhibitor of CYP2C9. uq.edu.aunih.gov Furthermore, the inhibition of CYP3A4 by this compound was found to be time-dependent. uq.edu.aunih.gov These findings indicate that this compound has the potential to cause pharmacokinetic drug-drug interactions if co-administered with substances that are metabolized by CYP3A4, CYP2E1, or CYP2C9. uq.edu.au
Table 4: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound
| CYP Isoform | Inhibition Type | IC50 (μM) | Ki (μM) |
| CYP3A4 | Non-competitive, Time-dependent | 14.39 | 7.71 |
| CYP2E1 | Competitive | 22.83 | 11.39 |
| CYP2C9 | Competitive | 15.11 | 8.89 |
Advanced Analytical Methodologies for Bergenin Quantification and Characterization
Chromatographic Techniques for Identification and Quantification
Chromatography is a cornerstone for the separation and quantification of bergenin (B1666849) from complex mixtures. stmjournals.in Various techniques have been developed and validated, offering different advantages in terms of speed, sensitivity, and resolution. researchgate.net
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is a widely adopted method for the routine analysis of this compound. researchgate.net RP-HPLC methods are valued for their reproducibility and ability to separate this compound from other structurally related compounds. ingentaconnect.com
These methods typically utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.netingentaconnect.com The separation is achieved by adjusting the composition of the mobile phase, often a mixture of water (sometimes acidified) and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.nettsijournals.com Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths set around 275 nm, where this compound exhibits strong absorbance. ingentaconnect.comkoreascience.kr
Validation studies for RP-HPLC methods have demonstrated excellent linearity over a range of concentrations, with high accuracy and precision. ikprress.orgresearchgate.net For instance, one validated RP-HPLC method for determining this compound in different parts of Bergenia ciliata used an isocratic solvent system of water, methanol, and acetic acid (62.5:37:0.5 v/v/v) on a C18 column, achieving good separation and sensitivity with a limit of detection (LOD) of 0.00947 µg/mL and a limit of quantification (LOQ) of 0.02869 µg/mL. koreascience.kr Another study on Caesalpinia digyna root extract employed a mobile phase of acetonitrile and water (30:70 v/v) with a retention time for this compound of 4.38 minutes. tsijournals.com
| Plant/Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Bergenia ciliata | Agilent Eclipse XDB-C18 | Water:Methanol:Acetic Acid (62.5:37:0.5) | 1.0 | 275 | 5-200 | koreascience.kr |
| Securinega virosa Roots | Waters Bondapak C18 (3.9×300 mm, 5 µ) | Methanol: 0.05% TFA in water (Gradient) | 1.0 | 220 | N/A (LOD: 15.23 mg/L) | ikprress.orgresearchgate.net |
| Rat Plasma | Reversed-phase C18 | Methanol:Water (20:80, v/v, pH 2.50) | 1.0 | 275 | 0.3-100 | ingentaconnect.com |
| Caesalpinia digyna Root | Phenomenex Gemini C18 (25 cm x 4.6 mm, 5 µ) | Acetonitrile:Water (30:70 v/v) | 0.8 | 275 | 0.25-2.5 | tsijournals.com |
| Mallotus repandus Stem Extract | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µ) | Acetonitrile:Water (10:90 v/v) | 1.0 | 272 | 20-320 mg/mL | tci-thaijo.org |
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput, and cost-effective alternative to HPLC for the quantification of this compound. researchgate.net This technique is particularly useful for the simultaneous analysis of multiple samples and for standardizing herbal extracts. researchgate.net
In HPTLC, separation is achieved on pre-coated silica (B1680970) gel 60F254 plates. researchgate.netinformaticsjournals.co.in The selection of the mobile phase is critical for achieving good resolution. A common mobile phase for this compound analysis is a mixture of toluene, ethyl acetate (B1210297), and formic acid. researchgate.net Quantification is performed using a densitometer, which measures the absorbance or fluorescence of the separated spots at a specific wavelength, typically around 260-277 nm for this compound. researchgate.netinformaticsjournals.co.in A validated HPTLC method for the simultaneous estimation of this compound and menisdaurin (B1234387) in Flueggea virosa extract used a mobile phase of dichloromethane (B109758):methanol (8.5:1.5, v/v) and gave a compact spot for this compound at an Rf value of 0.29. researchgate.net
| Matrix | Stationary Phase | Mobile Phase (v/v/v) | Detection (nm) | Rf Value | Linearity Range (ng/spot or ng/band) | Reference |
|---|---|---|---|---|---|---|
| Bergenia ciliata | Silica Gel Merck 60F257 | Toluene:Ethyl Acetate:Formic Acid (3.5:5.5:1) | 250 & 280 | 0.41 | 200-600 ng/spot | researchgate.net |
| Flueggea virosa | Silica Gel 60F254 | Dichloromethane:Methanol (8.5:1.5) | 260 | 0.29 | 100-800 ng/spot | researchgate.net |
| Varunadi Kvatha Churna | Silica Gel G60F254 | Toluene:Ethyl Acetate:Glacial Acetic Acid:Methanol (7:4:0.5:1) | 277 | 0.18 | 2000-10,000 ng/band | informaticsjournals.co.ininformaticsjournals.co.in |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. A study utilized an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method to analyze vilazodone (B1662482) and its metabolite in rat plasma and to investigate its interaction with this compound. nih.gov This highlights the utility of UPLC systems for complex pharmacokinetic studies involving this compound, where speed and sensitivity are paramount. nih.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the highly sensitive and selective quantification of this compound, especially in complex biological matrices like plasma. rsc.org Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions in a process known as multiple reaction monitoring (MRM). nih.govnih.govresearchgate.net
LC-MS/MS methods for this compound often employ an electrospray ionization (ESI) source, typically in the negative ion mode. nih.govresearchgate.net For this compound, the deprotonated molecule [M-H]⁻ is observed at a mass-to-charge ratio (m/z) of 327.3. nih.govresearchgate.net A common fragmentation transition used for quantification is m/z 327.3 → 192.0. nih.govnih.govresearchgate.net These methods are characterized by very low limits of quantification, often in the low ng/mL range, making them ideal for pharmacokinetic studies. nih.govnih.govresearchgate.net For example, a rapid and sensitive LC-MS/MS method was developed for determining this compound in rat plasma with a lower limit of quantitation (LLOQ) of 1.00 ng/mL and a short run time of 3.5 minutes. nih.govnih.govresearchgate.net Similarly, a highly sensitive HPLC-MS/MS method for human plasma achieved an LLOQ of 0.25 ng/mL. nih.gov
| Technique | Matrix | Ionization Mode | Mass Transition (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Rat Plasma | ESI (-) | 327.3 → 192.0 | 1.00-2000 | 1.00 | nih.govnih.govresearchgate.net |
| HPLC-MS/MS | Human Plasma | ESI (-) | 327.1 → 192 | 0.25-60 | 0.25 | nih.gov |
| LC-MS/MS | Human Plasma | ESI (-) | N/A | 3-1000 | N/A | sigmaaldrich.com |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of isolated compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. wpmucdn.comslideshare.net One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide detailed information about the chemical environment of each atom in the molecule. researchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. These experiments allow for the complete assignment of all proton and carbon signals, confirming the core structure of this compound as a C-glucoside of 4-O-methyl gallic acid and establishing the stereochemistry of the molecule. ikprress.orgresearchgate.netresearchgate.net The purity of a this compound sample can also be assessed by the absence of extraneous signals in its NMR spectra. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed for the characterization and identification of this compound. These methods provide valuable information about the molecule's functional groups and electronic transitions, respectively.
UV-Vis spectroscopy of this compound dissolved in a solvent like methanol typically reveals distinct absorption maxima (λmax). mdpi.com The UV-visible spectrum of this compound has shown λmax at approximately 219 nm and 274 nm, which corresponds to the electronic transitions within the molecule's chromophores. mdpi.com The presence of a phenolic ring system and a conjugated carbonyl group in this compound's structure is responsible for these characteristic absorptions. The intensity of the absorption is directly proportional to the concentration of this compound in the solution, a principle that can be utilized for quantitative analysis, although chromatographic methods are generally preferred for their higher selectivity in complex mixtures.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths. mdpi.com The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within its structure. These spectral fingerprints are crucial for confirming the identity of isolated this compound when compared with a reference standard. researchgate.net For instance, the spectrum will show broad absorption bands corresponding to hydroxyl (-OH) groups, sharp peaks for carbonyl (C=O) stretching of the lactone ring, and absorptions related to the aromatic ring and C-O bonds. researchgate.net
The combined use of UV-Vis and IR spectroscopy provides a robust preliminary identification of this compound. mdpi.com While UV-Vis spectroscopy helps in quantifying and identifying the chromophoric system, IR spectroscopy confirms the presence of key functional groups, together offering a comprehensive spectral fingerprint of the compound. mdpi.comresearchgate.net
Table 1: Spectroscopic Data for this compound Characterization
| Spectroscopic Technique | Parameter | Characteristic Values | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | λmax (in Methanol) | ~219 nm, ~274 nm | mdpi.com |
Standardization Approaches for this compound in Plant Extracts and Formulations
The standardization of herbal extracts and formulations is essential to ensure their quality, consistency, and efficacy. This process relies on the quantification of specific chemical constituents, known as analytical markers.
Use of this compound as an Analytical Marker
This compound is a principal bioactive constituent in several medicinal plants, most notably from the Bergenia genus, such as Bergenia ciliata and Saxifraga ligulata. nih.govkoreascience.kr Due to its significant presence and established pharmacological activities, this compound is widely used as a key analytical marker for the standardization of raw plant materials and their subsequent formulations. nih.govtci-thaijo.org The quantification of this compound serves as a reliable indicator of the identity and quality of the plant extract.
To facilitate its use as a marker, various analytical methods have been developed and validated for the precise and accurate quantification of this compound in different matrices. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose. nih.govnih.gov
For example, validated HPTLC methods have been established for the simultaneous quantification of this compound and other biomarkers in plant extracts like Flueggea virosa. nih.gov These methods are valued for their simplicity, sensitivity, and ability to process multiple samples simultaneously. A typical HPTLC method involves applying the sample extract to a silica gel plate, developing it with a suitable mobile phase (e.g., dichloromethane:methanol), and quantifying the separated this compound spot using a densitometer at a specific wavelength, often around 260-275 nm. koreascience.krnih.gov
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) methods offer higher resolution and sensitivity for this compound quantification. koreascience.krtci-thaijo.org These methods typically use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with an acid modifier like acetic acid to improve peak shape. koreascience.krtci-thaijo.org Detection is commonly performed using a UV detector at this compound's absorption maximum of around 272-275 nm. koreascience.krtci-thaijo.org These HPLC methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govresearchgate.net
Table 2: HPTLC Method Parameters for this compound Quantification
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60F254 HPTLC plates | nih.gov |
| Mobile Phase Example | Dichloromethane: Methanol | nih.gov |
| Detection Wavelength | ~260 nm | nih.gov |
| Linearity Range (Example) | 100-800 ng/spot | nih.gov |
| R² Value | >0.99 | nih.gov |
| LOD (Example) | 27 ng/band | nih.gov |
Quality Control Applications in Phytopharmaceutical Research
The use of this compound as an analytical marker is a cornerstone of quality control in phytopharmaceutical research and manufacturing. nih.govpharmatutor.org Ensuring the consistent quality of herbal products is a significant challenge due to the inherent variability of chemical constituents in plant materials, which can be influenced by genetics, growing conditions, and processing methods. researchgate.net
By quantifying this compound, manufacturers can:
Authenticate Raw Materials: Confirming the presence and specified amount of this compound helps to verify the identity and quality of the plant material, such as Saxifraga ligulata, preventing adulteration or substitution with inferior species. nih.gov
Standardize Extracts: The concentration of this compound can be adjusted during the extraction and formulation process to ensure that each batch of the final product contains a consistent and specified amount of the active marker compound. This batch-to-batch consistency is crucial for achieving reproducible therapeutic effects. koreascience.kr
Ensure Product Quality: The developed and validated HPLC and HPTLC methods serve as robust tools for the routine quality control analysis of finished polyherbal formulations. nih.govnih.gov These methods can detect and quantify this compound in complex dosage forms, confirming that the product meets its label claims and quality specifications. researchgate.net
Support Stability Studies: The stability of this compound in a formulation over its shelf life can be monitored by using these quantitative methods, providing essential data for determining appropriate storage conditions and expiration dates.
Emerging Research Frontiers and Future Perspectives on Bergenin
Unexplored Biological Activities and Mechanistic Pathways
While bergenin (B1666849) is known for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties, the full spectrum of its biological activities is yet to be completely understood. researchgate.netnih.govbjmu.edu.cn Future research is poised to delve into less-explored therapeutic areas. The intricate molecular mechanisms underpinning its known effects also warrant deeper investigation. For instance, its role in modulating specific signaling pathways, such as the PI3K/Akt, NF-κB, and Nrf2 pathways, has been indicated, but a comprehensive map of its molecular interactions is still in development. nih.gov Exploring these and other potential pathways will be crucial in identifying new therapeutic targets for this compound.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
The application of "omics" technologies is set to revolutionize this compound research by providing a holistic view of its biological effects.
Transcriptomics: By analyzing changes in gene expression, transcriptomics can help identify the genes and pathways that are modulated by this compound. Combined metabolomic and transcriptomic analyses of Bergenia purpurascens, a plant source of this compound, have helped to identify candidate genes involved in the biosynthesis of this compound and other secondary metabolites.
Proteomics and Genomics: While less explored in this compound-specific research, proteomics (the large-scale study of proteins) and genomics (the study of an organism's complete set of DNA) hold immense potential. Proteomic analysis can reveal changes in protein expression and post-translational modifications in response to this compound treatment, offering direct insights into its mechanism of action. Genomic studies could help identify genetic factors that influence an individual's response to this compound, paving the way for personalized medicine approaches.
Rational Design of Novel this compound Derivatives with Enhanced Bioactivity
The chemical structure of this compound offers a versatile scaffold for the synthesis of new derivatives with improved pharmacological properties. bjmu.edu.cn Researchers are actively engaged in the rational design and synthesis of this compound analogs to enhance their bioactivity, selectivity, and pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, it has been demonstrated that the addition of certain substituents at specific positions on the this compound molecule can significantly alter its α-glucosidase inhibitory activity. One study found that a new derivative, 11-O-(3',4'-dimethoxybenzoyl)-bergenin, exhibited potent inhibitory activity. Similarly, alkylated derivatives of this compound have shown enhanced immunosuppressive effects. nih.gov The hydrophobicity of the derivatives and the configuration of the hydroxyl groups have been identified as important factors for this activity. nih.gov Esterification of this compound with phenolic acids like gallic acid has also been shown to enhance its antioxidant and anti-inflammatory properties. mdpi.com
| This compound Derivative | Enhanced Bioactivity | Key Structural Modification | Reference |
|---|---|---|---|
| 11-O-(3',4'-dimethoxybenzoyl)-bergenin | α-glucosidase inhibition | Addition of a dimethoxybenzoyl group at the 11-O position | Current time information in Las Vegas, NV, US. |
| Alkylated derivatives (n-hexyl and n-heptyl) | Immunosuppression | Alkylation of phenolic hydroxyl groups | nih.gov |
| 11-O-galloylthis compound | Antioxidant and urease inhibition | Esterification with gallic acid at the 11-O position | nih.gov |
Development of Advanced Delivery Systems for Targeted Research Applications
A significant hurdle in harnessing the full potential of this compound is its poor solubility, low oral bioavailability, and short biological half-life. mdpi.comfrontiersin.org To overcome these limitations, researchers are developing advanced drug delivery systems. These novel formulations aim to improve the solubility, stability, and targeted delivery of this compound, thereby enhancing its therapeutic efficacy for research applications. mdpi.com
Nanoformulations, in particular, have shown great promise. nih.gov Various nano-based carrier systems are being explored, including:
Nanoparticles: this compound-loaded nanoparticles, such as those made from bovine serum albumin (BSA) or pH-sensitive polymers like Eudragit® L100, have been developed. mdpi.comnih.gov These nanoparticles can protect this compound from degradation, improve its solubility, and facilitate its targeted delivery to specific tissues or cells. mdpi.comnih.gov For instance, pH-sensitive nanoparticles are designed to release this compound in the specific pH environment of target tissues, minimizing off-target effects. mdpi.com
Phospholipid Complexes: The formation of this compound-phospholipid complexes has been shown to significantly enhance its oral bioavailability. mdpi.com
Other Novel Carriers: Other innovative delivery strategies being investigated include extended-release tablets, prodrugs, and herbal gels. mdpi.comfrontiersin.org
| Delivery System | Key Features and Advantages | Reference |
|---|---|---|
| pH-Sensitive Polymeric Nanoparticles (Eudragit® L100) | Improves solubility; enables targeted release in specific pH environments. | mdpi.com |
| Bovine Serum Albumin (BSA) Nanoparticles | Biodegradable; suitable for targeting lung infections. | nih.gov |
| Phospholipid Complexes | Enhances oral bioavailability. | mdpi.com |
| Nanostructured Lipid Carriers (NLCs) | Improves oral therapeutic efficacy with sustained release. | ju.edu.sa |
Addressing Challenges in this compound Supply and Sustainable Production
The primary source of this compound is extraction from various medicinal plants, such as those from the Bergenia genus. frontiersin.org However, reliance on natural sources presents several challenges, including geographical and seasonal variations in yield, over-harvesting, and the low abundance of the compound in some plant species. nih.gov This makes the sustainable and consistent supply of high-purity this compound for research and potential therapeutic use a significant concern.
To address these challenges, research is increasingly focused on biotechnological approaches for the sustainable production of this compound. A major breakthrough in this area has been the elucidation of the this compound biosynthetic pathway. nih.govfrontiersin.orgresearchgate.net Scientists have identified and characterized the key enzymes involved in its synthesis, starting from shikimic acid. nih.govfrontiersin.org This newfound knowledge paves the way for the production of this compound in engineered microorganisms, such as Escherichia coli, through synthetic biology and metabolic engineering strategies. nih.gov Reconstructing the de novo biosynthetic pathway of this compound in microbial cell factories offers a promising and sustainable alternative to its extraction from plant sources, ensuring a stable and scalable supply for future research and development. nih.gov
Methodological Advancements in this compound Isolation and Characterization
The efficient isolation and accurate characterization of this compound are fundamental to all aspects of its research. Continuous advancements in analytical and separation techniques are improving the speed, efficiency, and purity of this compound extraction from natural sources.
Traditional methods for this compound extraction often involve maceration or soxhlet extraction with solvents like methanol (B129727). hrpub.org Newer, more efficient techniques are being developed, such as sonication-aided maceration, which reduces extraction time and solvent consumption. mdpi.com Purification techniques have also evolved, with column chromatography using various stationary phases like macroporous resin being a common and effective method. innpharmacotherapy.comgoogle.com
For the characterization and quantification of this compound, a range of sophisticated analytical methods are employed. hrpub.org High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely used for the quantification of this compound in plant extracts and biological samples. hrpub.orgresearchgate.net More advanced techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), provide high sensitivity and specificity for both identification and quantification. researchgate.net Spectroscopic methods, including UV-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR), are indispensable for the structural elucidation and confirmation of isolated this compound. researchgate.netmdpi.com
Collaborative and Interdisciplinary Research Imperatives in this compound Studies
The multifaceted nature of this compound research necessitates a collaborative and interdisciplinary approach. To fully realize the potential of this compound, expertise from various scientific disciplines must be integrated. Chemists are needed for the synthesis of novel derivatives and the development of advanced analytical techniques. bjmu.edu.cn Pharmacologists and biologists are essential for elucidating the biological activities and molecular mechanisms of this compound and its analogs. researchgate.net Experts in pharmaceutics and materials science are crucial for designing and evaluating innovative drug delivery systems. mdpi.com Furthermore, biotechnologists and metabolic engineers will play a key role in developing sustainable production methods. nih.gov
International collaborations and partnerships between academic research institutions and industry will be vital for translating fundamental research findings into tangible applications. Such interdisciplinary efforts will accelerate the pace of discovery and development in the field of this compound research, ultimately paving the way for its potential use in various therapeutic areas.
Q & A
Q. What molecular mechanisms underlie bergenin’s anti-inflammatory activity?
this compound inhibits pro-inflammatory pathways by downregulating NF-κB and IKKβ, reducing cytokines (e.g., TNF-α, IL-6) and IgG levels. It also activates PPAR-γ, which suppresses NF-κB-mediated inflammation . Methodological Insight: Use LPS-induced inflammation models (e.g., RAW264.7 macrophages) and quantify cytokines via ELISA. Confirm pathway modulation with Western blotting for NF-κB p65 phosphorylation and PPAR-γ nuclear translocation .
Q. How does this compound protect pancreatic β-cells in diabetes research?
In INS-1E cells, this compound (2–10 μM) suppresses cytokine-induced apoptosis (IL-1β, TNF-α, IFN-γ) via Annexin V/PI flow cytometry. It restores glucose-stimulated insulin secretion (EC₅₀ = 6.73 μM) by mitigating oxidative stress and preserving mitochondrial function . Methodological Insight: Pre-treat cells with cytokine cocktails and measure apoptosis markers (Bax/Bcl-2 ratio) and insulin secretion via ELISA or radioimmunoassay .
Q. Which experimental models are optimal for studying this compound’s hepatoprotective effects?
Hepatic ischemia-reperfusion (IR) injury in mice (40 mg/kg this compound) and in vitro models (e.g., HK-2 cells) are common. Key endpoints include ALT/AST levels, ROS quantification (DCFH-DA assay), and apoptosis markers (LC3-II, Beclin-1) . Methodological Insight: Use STZ-induced diabetic rats or high-glucose-treated zebrafish larvae to assess liver function and oxidative stress .
Advanced Research Questions
Q. How can contradictory data on this compound’s regulation of SLC2A9 in different tissues be resolved?
this compound suppresses renal SLC2A9 (via p53 inhibition) but upregulates intestinal SLC2A9 (via PPAR-γ activation). Methodological Insight: Perform tissue-specific RNA-seq and chromatin immunoprecipitation (ChIP) to compare promoter binding of PPAR-γ and p53. Use siRNA knockdown in organoids to validate pathway crosstalk .
Q. What methodologies address this compound’s poor bioavailability for therapeutic applications?
Nanoformulations (e.g., liposomes, polymeric nanoparticles) enhance solubility and targeting. Methodological Insight: Use dynamic light scattering (DLS) for particle size optimization and LC-MS/MS to quantify plasma pharmacokinetics (e.g., LLOQ = 1 ng/mL) . Validate efficacy in zebrafish xenografts or murine cancer models .
Q. Which computational strategies validate this compound’s interaction with angiogenic targets like MMP-9?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to MMP-9 (ΔG = -8.2 kcal/mol). Methodological Insight: Compare docking scores with experimental IC₅₀ values from Western blotting (e.g., MMP-9 reduction in cervical carcinoma cells) . Use reverse docking (PharmMapper) to identify off-target interactions .
Q. How does this compound modulate autophagy-apoptosis balance in neuroinflammation?
In BV2 microglia, this compound (10 μM) inhibits high glucose-induced autophagy (LC3-II/Beclin-1 downregulation) while reducing apoptosis (Bax/Bcl-2 normalization). Methodological Insight: Employ mRFP-GFP-LC3 tandem reporters to differentiate autophagosome-lysosome fusion and TUNEL assays for apoptosis .
Analytical and Technical Guidance
Q. What validated HPTLC/LC-MS methods quantify this compound in plant extracts?
HPTLC (silica gel 60 F₂₅₄, mobile phase toluene:ethyl acetate:formic acid 5:4:1) yields Rf = 0.22. LC-MS/MS with C18 columns (MRM transition m/z 328 → 169) achieves LOD = 0.3 ng/mL. Methodological Insight: Spike samples with 5-BrU as an internal standard and validate linearity (r² > 0.99) .
Q. How to design dose-response studies for this compound’s antidiabetic effects?
Use INS-1E cells (2–20 μM) and STZ-induced diabetic rats (10–40 mg/kg). Measure fasting glucose (glucometer), HOMA-IR, and pancreatic histopathology. Methodological Insight: Apply factorial ANOVA to assess interaction effects between dose and treatment duration .
Q. What statistical approaches are robust for analyzing this compound’s multimodal effects?
Use mixed-effects models for longitudinal data (e.g., cognitive function in zebrafish). For proteomics, apply pathway enrichment (DAVID) and STRING network analysis. Report SEM and p-values with Bonferroni correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
